

Measuring Helios Protein Expression by Flow Cytometry: An Application Note and Protocol

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Compound of Interest

Compound Name: *Heliosin*

Cat. No.: *B1234738*

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Introduction

Helios, a member of the Ikaros family of zinc-finger transcription factors, is a key protein in T cell biology.[1] It is highly expressed in regulatory T cells (Tregs) and has been proposed as a marker to distinguish thymus-derived Tregs from peripherally induced Tregs.[2][3] However, subsequent studies have shown that Helios expression can be induced upon T cell activation and proliferation, suggesting its role extends beyond being a simple lineage marker.[4] Accurate measurement of Helios expression is crucial for researchers studying immune regulation, T cell activation, and autoimmune diseases. Flow cytometry is a powerful technique for quantifying intracellular proteins like Helios at the single-cell level. This application note provides a detailed protocol for staining and analyzing Helios expression in human and murine T cells by flow cytometry.

Principle of the Assay

Detection of intracellular antigens by flow cytometry requires a multi-step process. First, cells are stained for surface markers to identify the cell populations of interest. Next, the cells are fixed to preserve their cellular structure and then permeabilized to allow antibodies to access intracellular targets. Finally, the cells are incubated with a fluorochrome-conjugated antibody specific for the intracellular protein, in this case, Helios. The fluorescence intensity is then measured by a flow cytometer, allowing for the quantification of Helios-expressing cells.

Data Presentation

The following table summarizes typical quantitative data obtained from flow cytometric analysis of Helios expression in human peripheral blood mononuclear cells (PBMCs).

| Cell Population | Marker Definition | Percentage of Parent Gate (Mean \pm SD) | Helios MFI (Mean \pm SD) |
|------------------|----------------------------|---|----------------------------|
| CD4+ T cells | CD3+CD4+ | 85.2 \pm 5.4% | 1500 \pm 300 |
| CD4+Foxp3+ Tregs | CD3+CD4+CD25+Foxp3+ | 5.1 \pm 1.5% | 8500 \pm 1200 |
| Helios+ Tregs | CD3+CD4+CD25+Foxp3+Helios+ | 75.3 \pm 8.2% of Tregs | 9200 \pm 1100 |
| Helios- Tregs | CD3+CD4+CD25+Foxp3+Helios- | 24.7 \pm 8.2% of Tregs | 500 \pm 150 |
| CD8+ T cells | CD3+CD8+ | 14.8 \pm 5.4% | 800 \pm 200 |

MFI: Mean Fluorescence Intensity

Experimental Protocols

Materials and Reagents

- Cells: Human PBMCs or mouse splenocytes (1 x 10⁶ cells per sample)
- Antibodies:
 - Fluorochrome-conjugated anti-human or anti-mouse antibodies for surface markers (e.g., CD3, CD4, CD8, CD25)
 - Fluorochrome-conjugated anti-human or anti-mouse Helios antibody
 - Fluorochrome-conjugated anti-human or anti-mouse Foxp3 antibody
 - Isotype control antibodies corresponding to each primary antibody
- Buffers and Reagents:

- Phosphate-Buffered Saline (PBS)
- Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)
- Foxp3/Transcription Factor Staining Buffer Set (e.g., eBioscience™, BioLegend®, or similar) containing:
 - Fixation/Permeabilization Concentrate and Diluent
 - Permeabilization Buffer (10X)
- Equipment:
 - Flow cytometer
 - Centrifuge
 - Vortex mixer
 - Pipettes and tips
 - Flow cytometry tubes

Staining Protocol

This protocol is adapted from standard intracellular staining procedures for transcription factors. [\[5\]](#)[\[6\]](#)

1. Cell Surface Staining:

- Start with a single-cell suspension of 1×10^6 cells in a flow cytometry tube.
- Wash the cells by adding 2 mL of Flow Cytometry Staining Buffer, centrifuging at 300-400 x g for 5 minutes, and decanting the supernatant.
- Add the predetermined optimal concentration of fluorochrome-conjugated surface marker antibodies to the cell pellet.
- Vortex gently and incubate for 20-30 minutes at 2-8°C in the dark.

- Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer.

2. Fixation and Permeabilization:

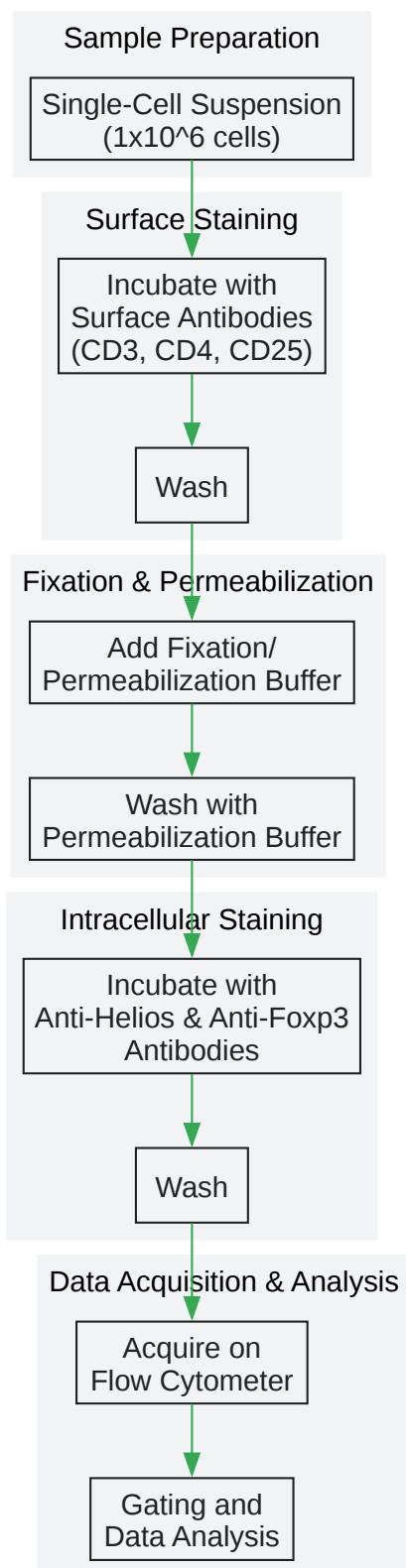
- Prepare the 1X Fixation/Permeabilization working solution by diluting the concentrate with the diluent according to the manufacturer's instructions (typically 1 part concentrate to 3 parts diluent).^{[6][7]}
- Resuspend the cell pellet from the surface staining step in 1 mL of the freshly prepared 1X Fixation/Permeabilization working solution.
- Vortex gently and incubate for 30-60 minutes at room temperature in the dark.
- Prepare 1X Permeabilization Buffer by diluting the 10X concentrate with deionized water.
- Wash the cells by adding 2 mL of 1X Permeabilization Buffer, centrifuging at 400-500 x g for 5 minutes, and decanting the supernatant. Repeat this wash step.

3. Intracellular Staining:

- Resuspend the fixed and permeabilized cell pellet in 100 µL of 1X Permeabilization Buffer.
- Add the predetermined optimal concentration of the fluorochrome-conjugated anti-Helios antibody and anti-Foxp3 antibody (and corresponding isotype controls in separate tubes).
- Vortex gently and incubate for at least 30 minutes at room temperature in the dark.
- Wash the cells twice with 2 mL of 1X Permeabilization Buffer.
- Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
- Acquire the samples on a flow cytometer as soon as possible. Samples can be stored at 2-8°C in the dark for up to 24 hours.

Mandatory Visualizations

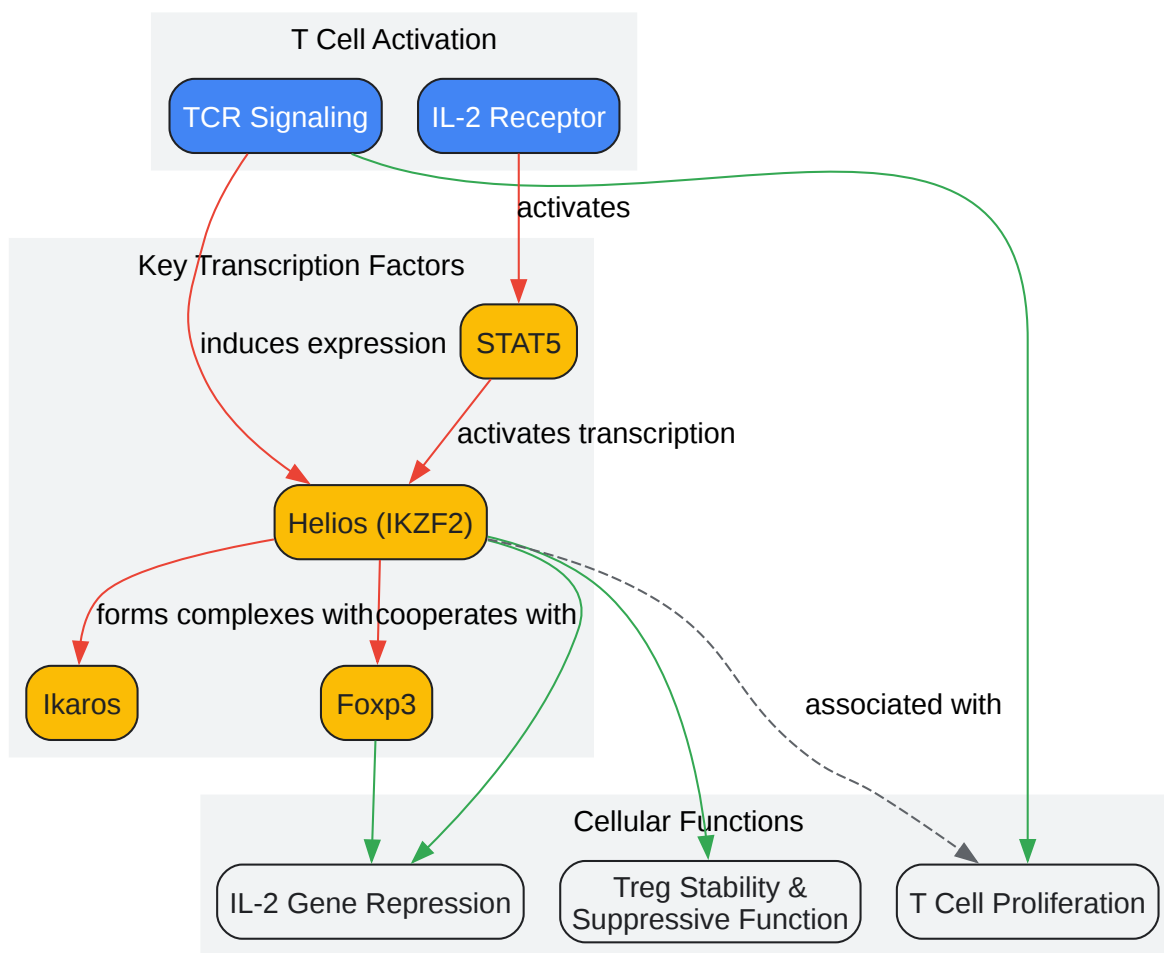
Experimental Workflow



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Caption: Flow cytometry workflow for intracellular Helios staining.

Helios in T Cell Regulation



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